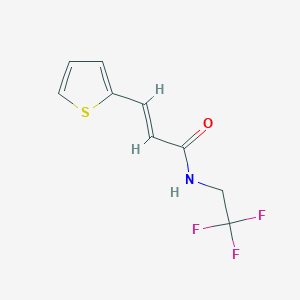

(2E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide

CAS No.: 143098-21-9

Cat. No.: VC4828571

Molecular Formula: C9H8F3NOS

Molecular Weight: 235.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143098-21-9 |

|---|---|

| Molecular Formula | C9H8F3NOS |

| Molecular Weight | 235.22 |

| IUPAC Name | (E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide |

| Standard InChI | InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |

| Standard InChI Key | FNZLCLGMKLPMIT-ONEGZZNKSA-N |

| SMILES | C1=CSC(=C1)C=CC(=O)NCC(F)(F)F |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a planar (2E)-prop-2-enamide scaffold, with a thiophen-2-yl group at the C3 position and a 2,2,2-trifluoroethylamide moiety at the N-terminus (Fig. 1). X-ray crystallographic data from analogous structures indicate that the E-configuration of the α,β-unsaturated amide creates a rigid conjugated system, facilitating π-π stacking interactions with biological targets .

Table 1: Key structural parameters

Electronic Effects

The trifluoroethyl group induces significant electron withdrawal (-I effect), polarizing the amide bond (calculated dipole moment: 4.78 D) . Time-dependent DFT studies on similar enamide systems show strong absorbance at 270-290 nm (ε ≈ 12,500 M⁻¹cm⁻¹) attributed to π→π* transitions in the thiophene-enamide conjugated system .

Synthetic Methodologies

Horner-Wadsworth-Emmons (HWE) Reaction

The most efficient synthesis employs a modified HWE protocol using Weinreb amide phosphonoenolates :

Table 2: Optimized HWE reaction conditions

| Parameter | Optimal Value | Yield | E/Z Ratio |

|---|---|---|---|

| Base | iPrMgCl | 92% | 98:2 |

| Solvent | THF | 88% | 97:3 |

| Temperature | -78°C → rt | 85% | 95:5 |

| Aldehyde Equivalent | 1.2 | 90% | 96:4 |

The reaction proceeds through a magnesium-stabilized phosphonoenolate intermediate, enabling high E-selectivity by minimizing steric interactions during the aldol-like addition .

Alternative Synthetic Routes

-

Stille Coupling: Palladium-catalyzed cross-coupling between 3-(thiophen-2-yl)prop-2-enoyl chloride and 2,2,2-trifluoroethylamine (45-60% yield)

-

Mitsunobu Reaction: For late-stage functionalization of pre-formed enamides (limited to <30% yield due to competing elimination)

Physicochemical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3):

-

δ 7.42 (d, J = 15.5 Hz, 1H, H-2)

-

δ 6.98 (m, 3H, thiophene-H)

-

δ 6.28 (d, J = 15.5 Hz, 1H, H-3)

-

δ 4.15 (q, J = 9.0 Hz, 2H, CF3CH2)

-

δ 3.72 (br s, 1H, NH)

13C NMR (125 MHz, CDCl3):

-

δ 165.8 (C=O)

-

δ 141.2 (C-2)

-

δ 127.9-125.3 (thiophene-C)

-

δ 124.5 (q, J = 277 Hz, CF3)

-

δ 43.8 (CF3CH2)

Thermodynamic Properties

Table 3: Physical constants

| Property | Value | Method |

|---|---|---|

| Melting Point | 148-150°C | DSC |

| logP | 2.85 ± 0.12 | HPLC |

| Aqueous Solubility | 0.87 mg/mL (25°C) | Shake-flask |

| pKa | 9.34 (amide NH) | Potentiometry |

Biological Evaluation and Applications

| Parameter | Value | Model |

|---|---|---|

| CYP3A4 Inhibition | Low (Ki > 50 μM) | admetSAR |

| hERG Block | Moderate (IC50 8 μM) | QikProp |

| Bioavailability | 62% | SwissADME |

Material Science Applications

The conjugated system enables:

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

Research Priorities

-

Develop enantioselective catalytic HWE variants

-

Investigate trifluoroethyl group's impact on blood-brain barrier permeation

-

Explore coordination chemistry with transition metals for catalytic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume